molecular formula C11H10O4 B8338574 5-Cyclopropylisophthalic acid

5-Cyclopropylisophthalic acid

Cat. No. B8338574
M. Wt: 206.19 g/mol
InChI Key: UTYMCLXCSDCOPU-UHFFFAOYSA-N
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Patent
US08501992B2

Procedure details

To a solution of dimethyl 5-cyclopropylisophthalate (0.8 g, 3.42 mmol) in MeOH (10 mL) and THF (10 mL) was added potassium hydroxide (0.23 g, 4.1 mmol) with stirring. The reaction mixture was heated at 78° C. for 7 h. It was cooled to rt and concentrated in vacuo. To the residue was added a small amount of acetic acid. The mixture was purified by preparative HPLC. The fractions containing the desired product were combined, concentrated and lyophilized to afford 5-cyclopropylisophthalic acid as a white solid (89 mg, 12%) and 3-cyclopropyl-5-(methoxycarbonyl)benzoic acid as a white solid (0.43 g, 56%). 1H NMR (DMSO-d6): δ 13.21 (s, 2H), 8.25 (t, J=1.2 Hz, 1H), 7.85 (d, J=1.2 Hz, 2H), 2.13 (m, 1H), 1.03 (m, 2H), 0.76 (m, 2H).
Name
dimethyl 5-cyclopropylisophthalate
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[C:6]([C:14]([O:16]C)=[O:15])[CH:7]=[C:8]([CH:13]=2)[C:9]([O:11][CH3:12])=[O:10])[CH2:3][CH2:2]1.[OH-].[K+]>CO.C1COCC1>[CH:1]1([C:4]2[CH:5]=[C:6]([C:14]([OH:16])=[O:15])[CH:7]=[C:8]([CH:13]=2)[C:9]([OH:11])=[O:10])[CH2:2][CH2:3]1.[CH:1]1([C:4]2[CH:5]=[C:6]([CH:7]=[C:8]([C:9]([O:11][CH3:12])=[O:10])[CH:13]=2)[C:14]([OH:16])=[O:15])[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
dimethyl 5-cyclopropylisophthalate
Quantity
0.8 g
Type
reactant
Smiles
C1(CC1)C=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Name
Quantity
0.23 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added a small amount of acetic acid
CUSTOM
Type
CUSTOM
Details
The mixture was purified by preparative HPLC
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1C=C(C=C(C(=O)O)C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 89 mg
YIELD: PERCENTYIELD 12%
Name
Type
product
Smiles
C1(CC1)C=1C=C(C(=O)O)C=C(C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08501992B2

Procedure details

To a solution of dimethyl 5-cyclopropylisophthalate (0.8 g, 3.42 mmol) in MeOH (10 mL) and THF (10 mL) was added potassium hydroxide (0.23 g, 4.1 mmol) with stirring. The reaction mixture was heated at 78° C. for 7 h. It was cooled to rt and concentrated in vacuo. To the residue was added a small amount of acetic acid. The mixture was purified by preparative HPLC. The fractions containing the desired product were combined, concentrated and lyophilized to afford 5-cyclopropylisophthalic acid as a white solid (89 mg, 12%) and 3-cyclopropyl-5-(methoxycarbonyl)benzoic acid as a white solid (0.43 g, 56%). 1H NMR (DMSO-d6): δ 13.21 (s, 2H), 8.25 (t, J=1.2 Hz, 1H), 7.85 (d, J=1.2 Hz, 2H), 2.13 (m, 1H), 1.03 (m, 2H), 0.76 (m, 2H).
Name
dimethyl 5-cyclopropylisophthalate
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[C:6]([C:14]([O:16]C)=[O:15])[CH:7]=[C:8]([CH:13]=2)[C:9]([O:11][CH3:12])=[O:10])[CH2:3][CH2:2]1.[OH-].[K+]>CO.C1COCC1>[CH:1]1([C:4]2[CH:5]=[C:6]([C:14]([OH:16])=[O:15])[CH:7]=[C:8]([CH:13]=2)[C:9]([OH:11])=[O:10])[CH2:2][CH2:3]1.[CH:1]1([C:4]2[CH:5]=[C:6]([CH:7]=[C:8]([C:9]([O:11][CH3:12])=[O:10])[CH:13]=2)[C:14]([OH:16])=[O:15])[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
dimethyl 5-cyclopropylisophthalate
Quantity
0.8 g
Type
reactant
Smiles
C1(CC1)C=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Name
Quantity
0.23 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added a small amount of acetic acid
CUSTOM
Type
CUSTOM
Details
The mixture was purified by preparative HPLC
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1C=C(C=C(C(=O)O)C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 89 mg
YIELD: PERCENTYIELD 12%
Name
Type
product
Smiles
C1(CC1)C=1C=C(C(=O)O)C=C(C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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